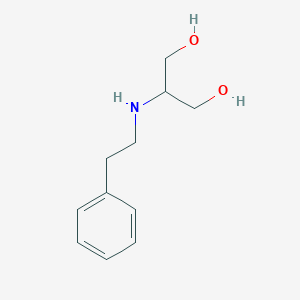
(2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL: is an organic compound characterized by the presence of an amino group, a chloro-substituted aromatic ring, and two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5-dimethoxybenzaldehyde and a suitable amine.
Reaction Conditions: The key step involves the reductive amination of 3-chloro-4,5-dimethoxybenzaldehyde with the amine in the presence of a reducing agent like sodium cyanoborohydride. The reaction is typically carried out in a solvent such as methanol or ethanol at room temperature.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the compound can yield various derivatives, depending on the reducing agent used.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are typically carried out in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Various reduced derivatives, depending on the specific reducing agent.
Substitution: Substituted aromatic compounds with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: The compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry:
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
(2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL: can be compared with other amino alcohols and chloro-substituted aromatic compounds.
Uniqueness:
Structural Features: The presence of both the amino group and the chloro-substituted aromatic ring, along with the methoxy groups, gives this compound unique chemical properties.
Reactivity: Its reactivity profile, particularly in substitution and oxidation reactions, distinguishes it from other similar compounds.
Comparación Con Compuestos Similares
- (2R)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-OL
- (2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)propan-1-OL
- (2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)butan-1-OL
Propiedades
Fórmula molecular |
C10H14ClNO3 |
|---|---|
Peso molecular |
231.67 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3-chloro-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14ClNO3/c1-14-9-4-6(8(12)5-13)3-7(11)10(9)15-2/h3-4,8,13H,5,12H2,1-2H3/t8-/m0/s1 |
Clave InChI |
BZFQQCPFSDGYOK-QMMMGPOBSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)[C@H](CO)N)Cl)OC |
SMILES canónico |
COC1=C(C(=CC(=C1)C(CO)N)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-](/img/structure/B13527682.png)











